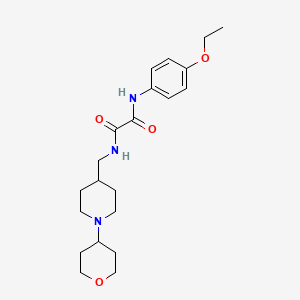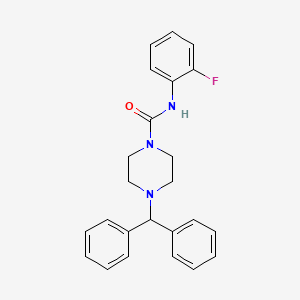
4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide” is a chemical compound . It is a derivative of homopiperazine, a type of 1,4-diazepane . Homopiperazine derivatives have been studied for their potential as anticancer agents .
Synthesis Analysis
The synthesis of “4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide” involves the reaction of 3-fluoro phenyl isocyanate and 1-benzhydrylpiperazine . The product was obtained in good yield (83%) .
Molecular Structure Analysis
The molecular structure of “4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide” has been characterized using techniques such as 1H NMR, LCMS, and elemental analysis .
Chemical Reactions Analysis
The key step in the synthesis of “4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide” includes a reaction between 3-fluoro phenyl isocyanate and 1-benzhydrylpiperazine .
Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure
The compound 4-Benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide has been studied for its crystal structure and molecular conformation. For instance, Betz et al. (2011) analyzed a similar compound, 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium picrate, revealing its chair conformation and how it forms a three-dimensional network through hydrogen bonds and C—H⋯O contacts in the crystal structure (Betz et al., 2011). This kind of study is crucial in understanding the physical and chemical properties of such compounds, which can influence their biological activity and potential applications.
Antimicrobial and Antiviral Activities
Piperazine derivatives, including those similar to 4-Benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide, have been synthesized and evaluated for their antimicrobial and antiviral activities. Krishna Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine and evaluated their antiviral activity against Tobacco mosaic virus (TMV) and their antimicrobial activity. They found that certain derivatives exhibited promising antiviral and potent antimicrobial activities (Krishna Reddy et al., 2013). These findings suggest potential applications of such compounds in the development of new antimicrobial and antiviral agents.
Drug Synthesis and Pharmacological Properties
The synthesis and evaluation of 4-Benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide and its analogs have been explored for potential pharmacological properties. Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives as potential PET dopamine D3 receptor radioligands. Their research focused on the synthesis and isolation of these compounds, which could be used in imaging studies of dopamine D3 receptors (Gao et al., 2008). This research is indicative of the compound's potential use in medical imaging and understanding neurological pathways.
Anticancer Research
The anticancer properties of compounds related to 4-Benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide have also been a focus of research. Ananda Kumar et al. (2007) synthesized and evaluated 1-benzhydryl-sulfonyl-piperazine derivatives for their ability to inhibit human breast cancer cell proliferation. They found that certain derivatives showed significant inhibitory activity, suggesting potential applications in cancer treatment (Ananda Kumar et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c25-21-13-7-8-14-22(21)26-24(29)28-17-15-27(16-18-28)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBWDOHCNFJAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2425602.png)
![N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide](/img/structure/B2425604.png)
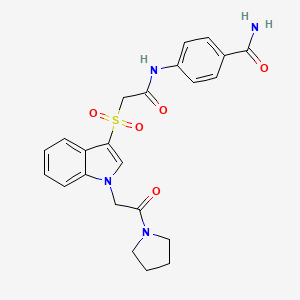
![(6-Chloropyridin-3-yl)-(3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone;hydrochloride](/img/structure/B2425609.png)
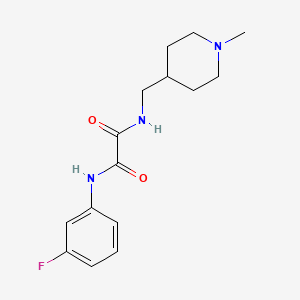
![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2425612.png)
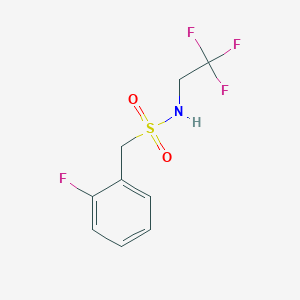
![(4aS,7aS)-Octahydropyrrolo[3,4-b]morpholine dihydrochloride](/img/structure/B2425614.png)
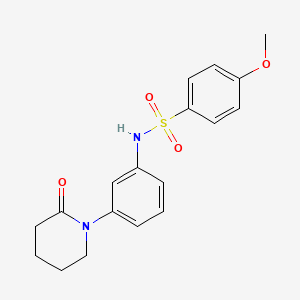

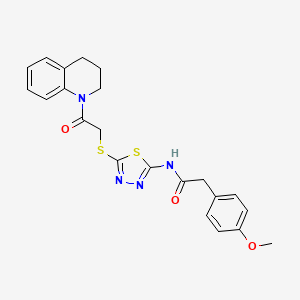
![N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine](/img/structure/B2425619.png)
![3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2425622.png)
